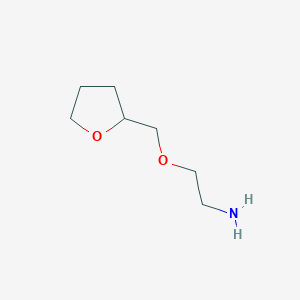

N-(ethylsulfonyl)-4-aminobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis of Novel Nonproteinogenic Amino Acids

The study presented in the first paper outlines two innovative routes for synthesizing N-ethyl-N-(4-nitrophenylsulfonyl)-α,β-dehydroamino acid derivatives, starting from amino acids such as serine, threonine, and phenylserine. The first route involves dehydration of N-(4-nitrophenylsulfonyl)-β-hydroxyamino acid esters, catalyzed by 4-(dimethylamino)pyridine, and subsequent alkylation with triethyloxonium tetrafluoroborate. The second route reverses the order of these steps, performing alkylation prior to dehydration. These methods have successfully produced new non-natural amino acids that contain both an N-ethyl group and an α,β-dehydro moiety, which could be structurally related to N-(ethylsulfonyl)-4-aminobutyric acid .

A Synthesis of Novel N-sulfonylated β-amino Acids

The second paper describes a seven-step synthesis process to create novel N-sulfonyl β-amino acids. The synthesis begins with Boc protected methanesulfonamide and terminal epoxides. A key step in this sequence is the zinc-mediated allylation of cyclic N-sulfonyl imines, which are derived from the initial building blocks. This process could potentially be adapted to synthesize compounds like N-(ethylsulfonyl)-4-aminobutyric acid by altering the starting materials or reaction conditions .

Molecular Structure Analysis

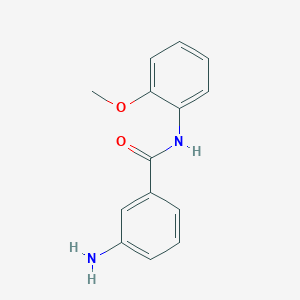

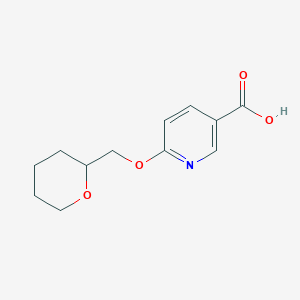

While the papers provided do not directly analyze the molecular structure of N-(ethylsulfonyl)-4-aminobutyric acid, the synthesis methods described could be used to infer its structure. The compound likely features a four-carbon chain characteristic of butyric acid, with an amino group at one end and an ethylsulfonyl group attached to the nitrogen. The presence of the sulfonyl group suggests that the compound could participate in various chemical reactions, particularly those involving nucleophilic attack at the sulfur atom .

Chemical Reactions Analysis

Neither paper explicitly discusses the chemical reactions of N-(ethylsulfonyl)-4-aminobutyric acid. However, based on the chemical properties of similar sulfonylated amino acids, it can be hypothesized that this compound would exhibit reactivity typical of sulfonyl derivatives, such as sulfa drug precursors or intermediates in peptide synthesis. The amino group also provides a site for further chemical modification, such as acylation or peptide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(ethylsulfonyl)-4-aminobutyric acid are not detailed in the provided papers. However, based on the properties of related compounds, it can be speculated that the compound would be a solid at room temperature, with solubility dependent on the polarity of the solvent. The presence of both amino and sulfonyl functional groups would influence the compound's acidity and basicity, potentially making it amphoteric. Its melting point, boiling point, and stability would be determined by the strength of intermolecular forces such as hydrogen bonding and dipole interactions .

Scientific Research Applications

Application in Drug Metabolism Studies

N-(ethylsulfonyl)-4-aminobutyric acid has been studied for its role in drug metabolism. For example, in the study of a drug known as LY451395, a potentiator of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, the biocatalytic system involving Actinoplanes missouriensis was used to produce mammalian metabolites for structural characterization (Zmijewski et al., 2006).

Synthesis and Characterization of Derivatives

The synthesis of N-(ethylsulfonyl)-4-aminobutyric acid derivatives has been explored for various applications. A study by Belsito et al. (2010) demonstrated an efficient one-pot preparation of these derivatives, highlighting their utility in chemical synthesis and potentially in pharmaceutical research (Belsito et al., 2010).

Development of Polymers

The compound has been used in the synthesis and polymerization of various materials. For instance, the synthesis and ring-opening polymerization of S-ethylsulfonyl-l-homocysteine N-carboxyanhydrides, leading to polypeptides, were demonstrated, showing potential applications in material science and biochemistry (Muhl et al., 2018).

Development of Immunoenzyme Assays

Research has also been conducted to develop generic immunoenzyme assays using derivatives of N-(ethylsulfonyl)-4-aminobutyric acid. For example, N‐sulfanil‐4‐aminobutyric acid was used as an immunogenic hapten in a study aiming to develop a class-specific detection method for sulfonamides in products of animal origin (Ermolenko et al., 2007).

Use in Chemical Synthesis

The compound and its derivatives have been involved in the synthesis of various chemicals. For instance, Wang Yu (2008) conducted a study on synthesizing an intermediate of amisulpride, indicating the role of such compounds in pharmaceutical synthesis (Wang Yu, 2008).

Future Directions

Mechanism of Action

Target of Action

N-(ethylsulfonyl)-4-aminobutyric acid is a sulfonamide derivative . Sulfonamides are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate . Therefore, the primary target of N-(ethylsulfonyl)-4-aminobutyric acid could be the enzyme dihydropteroate synthetase.

Mode of Action

The sulfonamide functional group in N-(ethylsulfonyl)-4-aminobutyric acid consists of a sulfonyl group connected to an amine group . This group is relatively unreactive . The similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase . This inhibition eventually disrupts the formation of dihydrofolate, tetrahydrofolate, and inhibits bacterial DNA growth and cell division .

Pharmacokinetics

Sulfonamides are generally well-absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of N-(ethylsulfonyl)-4-aminobutyric acid is the inhibition of bacterial growth and cell division due to the disruption of folate synthesis . This can lead to the death of bacterial cells, making N-(ethylsulfonyl)-4-aminobutyric acid potentially useful as an antibacterial agent.

Action Environment

The action of N-(ethylsulfonyl)-4-aminobutyric acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances can affect the compound’s stability and efficacy. For example, certain substances may interact with N-(ethylsulfonyl)-4-aminobutyric acid, altering its structure or function .

properties

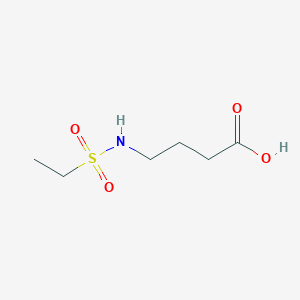

IUPAC Name |

4-(ethylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYFGOQKBVAOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588148 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926247-39-4 |

Source

|

| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)